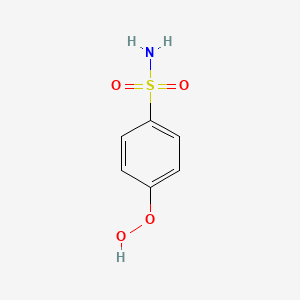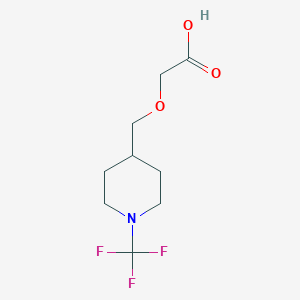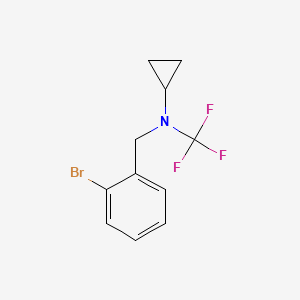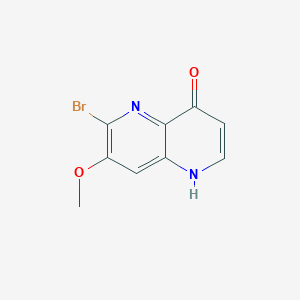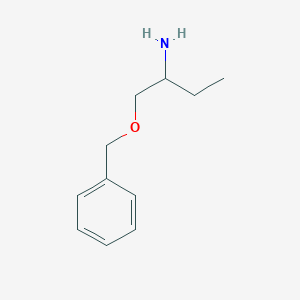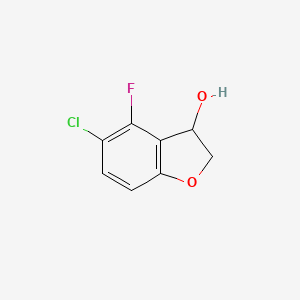
5-Chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-fluoro-2,3-dihydro-3-benzofuranol is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2,3-dihydro-3-benzofuranol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-4-fluoro-2-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the benzofuran ring. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2,3-dihydro-3-benzofuranol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-chloro-4-fluoro-2,3-dihydro-3-benzofuranone.
Reduction: Formation of 5-chloro-4-fluoro-2,3-dihydrobenzofuran.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-fluoro-2,3-dihydro-3-benzofuranol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2,3-dihydro-3-benzofuranol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,3-dihydro-3-benzofuranol
- 4-Fluoro-2,3-dihydro-3-benzofuranol
- 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Uniqueness
5-Chloro-4-fluoro-2,3-dihydro-3-benzofuranol is unique due to the presence of both chloro and fluoro substituents on the benzofuran ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H6ClFO2 |
|---|---|
Molecular Weight |
188.58 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C8H6ClFO2/c9-4-1-2-6-7(8(4)10)5(11)3-12-6/h1-2,5,11H,3H2 |
InChI Key |
NIAGRLYDGOZLIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



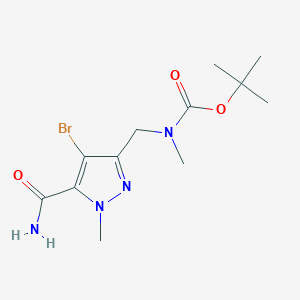
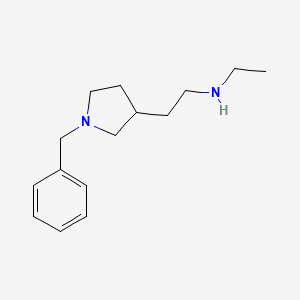
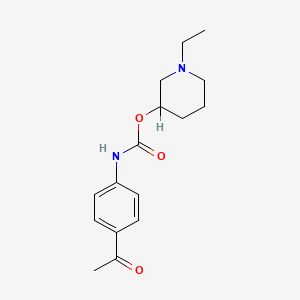

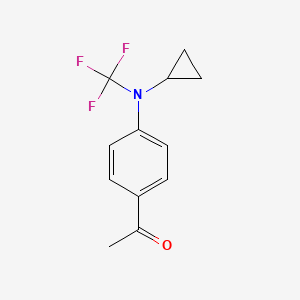
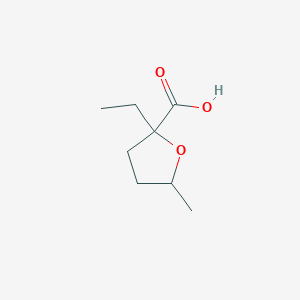
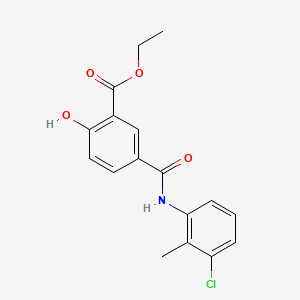
![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
